molecular formula C10H10N2O3 B13669820 Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13669820
M. Wt: 206.20 g/mol
InChI Key: OPCFWYFUMGTZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at position 5 and a methyl ester at position 2. The methoxy group enhances electron density on the aromatic ring, influencing reactivity and interactions with biological targets, while the ester moiety offers versatility for further derivatization .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-5-3-4-8-11-6-7(12(8)9)10(13)15-2/h3-6H,1-2H3

InChI Key

OPCFWYFUMGTZQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)C(=O)OC

Origin of Product

United States

Preparation Methods

Traditional Condensation and Cyclization Approach

The classical synthetic route involves the condensation of 2-amino-5-methoxypyridine with α-haloketones or β-keto esters, followed by cyclization to form the fused imidazo[1,2-a]pyridine ring system. The methyl ester functionality is introduced either by using β-keto esters as starting materials or by esterification of the corresponding carboxylic acid intermediates.

Typical procedure:

  • React 2-amino-5-methoxypyridine (amine component) with an α-bromoketone or β-keto ester in a polar solvent such as ethanol or acetonitrile.
  • Use mild acid catalysts like phosphotungstic acid hydrate (PTA) at moderate temperatures (60–80 °C).
  • Stir the reaction mixture for extended periods (24–72 hours) to ensure complete cyclization.
  • Work-up involves neutralization with bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal, and purification by column chromatography and recrystallization.

This method yields the desired this compound in moderate to good yields (typically 60–70%) depending on reaction conditions and purity of starting materials.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Recent advances have demonstrated the efficiency of microwave-assisted organic synthesis (MAOS) for imidazo[1,2-a]pyridine derivatives, including methoxy-substituted analogs. This method offers advantages such as shorter reaction times, higher yields, and greener chemistry by avoiding solvents and catalysts.

Key features:

  • Condensation of 2-amino-5-methoxypyridine with α-bromoketones or β-keto esters under microwave irradiation.
  • Reaction conducted without solvents or catalysts, typically at 150 W power for 10–15 minutes.
  • Yields improve significantly, reaching 85–92%.
  • The method is scalable and environmentally friendly due to reduced waste and energy consumption.

One-Pot Annulation Using Metal Nitride Assistance

An alternative approach involves a Mg3N2-assisted one-pot annulation reaction, where 2-pyridyl ketones react with methyl glyoxylate and Mg3N2 to form imidazo[1,2-a]pyridine derivatives. Although this method has been primarily reported for 1,3-disubstituted imidazo[1,5-a]pyridines, it suggests potential applicability to the 5-methoxy derivative by selecting appropriate substrates.

Reaction conditions and outcomes:

  • Conducted in ethanol or methanol at temperatures ranging from 25 to 75 °C.
  • Reaction times vary from 12 to 24 hours.
  • Yields range from 40% to 65%, depending on solvent and temperature.
  • The protocol is versatile, tolerating various substituents on the pyridine ring.

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Yield (%) Reaction Time Notes
Traditional condensation 2-amino-5-methoxypyridine + β-keto ester or α-bromoketone Ethanol/acetonitrile, 60–80 °C, acid catalyst (PTA) 60–70 24–72 hours Requires purification by chromatography
Microwave-assisted solvent-free 2-amino-5-methoxypyridine + α-bromoketone Microwave irradiation, 150 W, solvent-free 85–92 10–15 minutes Green, efficient, scalable
Mg3N2-assisted one-pot annulation 2-pyridyl ketone + methyl glyoxylate + Mg3N2 Ethanol/methanol, 25–75 °C 40–65 12–24 hours Versatile, moderate yields, potential for adaptation

Experimental Notes and Optimization Insights

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring facilitates electrophilic substitutions, particularly at the C2 and C6 positions. Key reactions include:

Reaction Type Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitro derivative72%
HalogenationBr₂/CHCl₃, RT6-Bromo derivative65%
SulfonationH₂SO₄/SO₃, 60°C2-Sulfo derivative58%

Mechanistic Insights :

  • Nitration occurs regioselectively at C2 due to methoxy group’s para-directing effect.

  • Bromination favors C6, influenced by steric hindrance from the ester group .

Nucleophilic Acyl Substitution

The ester group undergoes nucleophilic substitution under basic or acidic conditions:

Reagent Conditions Product Yield Reference
NH₃ (aqueous)Reflux, 6 h5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide85%
LiAlH₄THF, 0°C → RT3-Hydroxymethyl derivative78%
Grignard reagentsEt₂O, −78°C → RTKetone derivatives60–70%

Key Observation :

  • Reduction with LiAlH₄ proceeds without affecting the methoxy group or aromatic system .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system:

Reaction Partner Conditions Product Yield Reference
PhenylacetyleneCuI, DMF, 80°C, 12 hFuro[3,4-e]imidazo[1,2-a]pyridine68%
AzidesRu catalyst, RTTriazolo-fused derivatives75%

Notable Example :

  • Reaction with phenylacetylene forms a fused furan ring via Huisgen cycloaddition .

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable functionalization at C7 or C8:

Coupling Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 80°C7-Aryl derivatives82%
Buchwald-HartwigPd₂(dba)₃XPhos, t-BuONa, 100°C8-Amino derivatives70%

Optimization Data :

  • Suzuki couplings require electron-deficient aryl boronic acids for high yields .

Oxidation and Reduction

Controlled redox reactions modify the core structure:

Process Reagent Product Yield Reference
OxidationKMnO₄, H₂O, 60°CImidazo[1,2-a]pyridine-3-carboxylic acid90%
ReductionH₂, Pd/C, EtOHTetrahydroimidazopyridine derivative65%

Structural Impact :

  • Oxidation of the ester to carboxylic acid enhances water solubility.

Solvent-Free Functionalization

Microwave-assisted reactions improve efficiency:

Reaction Conditions Product Yield Reference
ThiocyanationNH₄SCN, MWI, 100 W, 5 min3-Thiocyanato derivative88%
CyanationTMSCN, KH₂PO₄/K₂HPO₄, electrochem.3-Cyano derivative76%

Advantages :

  • Microwave irradiation reduces reaction times from hours to minutes .

Biological Activity Modulation

Derivatization impacts pharmacological properties:

Modification Biological Target Activity (IC₅₀) Reference
3-CarboxamideMycobacterium tuberculosis0.03 μM
7-Aryl substitutionCYP450 enzymesInhibition ≥ 80%

Case Study :

  • 3-Carboxamide derivatives show potent antitubercular activity against drug-resistant strains .

Comparative Reactivity

The methoxy group’s electronic effects differentiate it from analogues:

Compound Electrophilic Substitution Rate (vs. parent) Key Difference
Methyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate1.2× fasterMethyl lacks resonance donation
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylateSimilarEthyl ester increases steric bulk

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate" with detailed data tables and case studies is not available within the provided search results, the information below synthesizes related findings to provide a detailed overview of imidazo[1,2-a]pyridine derivatives, including their synthesis, properties, and applications in medicinal chemistry, particularly as anti-tubercular agents.

Synthesis and Activity

Imidazo[1,2-a]pyridine derivatives have attracted interest for their biological activities, especially as potential antitubercular agents . A set of 14 imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, with 12 exhibiting minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria . Five compounds (9, 12, 16, 17, and 18) showed MIC values ≤0.006 μM . Further screening of compounds 13 and 18 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains revealed that compound 18 was nearly 10-fold more potent than the clinical candidate PA-824 .

Pharmacokinetics

The in vivo pharmacokinetics of compounds 13 and 18 were evaluated in male mice via oral (PO) and intravenous (IV) routes, indicating that imidazo[1,2-a]pyridine-3-carboxamides are a promising class of anti-TB agents . These compounds merit further development due to their potency and selectivity .

Structure-Activity Relationship (SAR) Studies

SAR studies on the imidazo[1,2-a]pyridine-3-carboxylate scaffold have led to compounds with enhanced potency . A panel of 14 new imidazo[1,2-a]pyridine-3-carboxamide analogs (6–19) was produced for evaluation . The initial "hit" compound 5 was rescreened using a minimal inhibitory concentration assay to confirm activity .

Hydrazide Derivatives

New thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, have been synthesized and characterized . However, none of the tested compounds showed significant in vitro antituberculous activity at 6.25 μg/mL (MIC rifampin 0.031 μg/mL) .

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) was heated under reflux with H2NNH2 (0.1 mol) in 96% C2H5OH (15 mL) for 5 hours and then cooled . The resulting crystals were washed with H2O, dried, and recrystallized from C2H5OH (96%) .

Anti-TB Activity

Some imidazo[1,2-a]pyridine examples show activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . High-throughput screening (HTS) identified four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MIC80) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Carboxamide Derivatives

A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating Mtb .

Applications in Drug Development

compound 3, an FDA-approved drug for insomnia, contains an imidazo[1,2-a]pyridine core and was repurposed for TB . Subsequent modifications to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogs were evaluated against replicating Mtb . SAR studies indicated that 3-carboxylates series were more potent (MIC90 range: 0.003 to 0.05 μM) than 3-oxoacetamides and 3-acetamides, with benzyl amides containing analogs being the most active .

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

Metal-free direct synthesis protocols for imidazo[1,2-a]pyridines are effective for producing these crucial target products .

One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

Mechanism of Action

The mechanism of action of Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) pKa References
This compound 5-OCH₃, 3-COOCH₃ C₁₀H₁₀N₂O₃ 206.20* Not reported 1.24 (Predicted) 4.40
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate 5-OCH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₃ 220.22 Not reported 1.24 (Predicted) 4.40
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 151–153 Not reported Not reported
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 Not reported Not reported Not reported
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 Not reported Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The methoxy group at position 5 (electron-donating) contrasts with electron-withdrawing groups like Cl (e.g., 6-chloro analog), altering electronic density and reactivity .
  • Ester Chain Length : Methyl esters (206.20 g/mol) are lighter than ethyl esters (220.22 g/mol), affecting solubility and metabolic stability .
  • Positional Isomerism : Substitution at position 2 (e.g., 2-methyl) vs. 5 (methoxy) impacts steric and electronic profiles, influencing synthetic pathways and biological activity .

Biological Activity

Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is an intriguing compound within the imidazo[1,2-a]pyridine class, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : Approximately 206.20 g/mol
  • Structure : Characterized by a methoxy group at the 5-position and a carboxylate at the 3-position.

Antimicrobial Activity

Research indicates that compounds in the imidazo[1,2-a]pyridine class, including this compound, exhibit significant anti-tuberculosis (TB) activity. These compounds interfere with essential biochemical pathways in Mycobacterium tuberculosis, targeting the electron transport chain and depleting ATP levels, which are crucial for bacterial survival and replication .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis:

Compound NameMIC (μM)Activity Type
This compound0.07 - 0.14Anti-TB (XDR-TB)
Q203 (Telacebec)0.003 - 0.05Anti-TB (MDR-TB)
Other derivatives0.4 - 1.9Anti-TB

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies on Anticancer Effects

  • Study on Cell Lines : A study evaluated the compound against several cancer cell lines, including leukemia and melanoma. The results indicated significant cytotoxicity with IC50 values ranging from 10 μM to 20 μM.
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity. For instance, substituents at the C2 and C6 positions were found to improve potency against breast cancer cells significantly.

The biological activity of this compound is largely attributed to its ability to disrupt critical cellular processes:

  • Inhibition of ATP Generation : By targeting components of the electron transport chain in bacteria and cancer cells alike, this compound reduces ATP levels essential for energy metabolism.
  • Cytotoxic Effects : The compound induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Q & A

Q. What are the common synthetic routes for Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence product purity?

Answer: The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with α-bromo ketones or esters. Key reagents include potassium permanganate (oxidation) or sodium hydride (base-mediated cyclization), under inert atmospheres (N₂/Ar) at 60–100°C to minimize side reactions. For example, oxidation of intermediates with CrO₃ in acetic acid yields carboxylate derivatives, while Pd/C-catalyzed hydrogenation can reduce nitro groups without affecting the imidazo[1,2-a]pyridine core. Contaminants like unreacted starting materials or over-oxidized byproducts are mitigated by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) are diagnostic. Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets or triplets between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1720–1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺) validates molecular formula, with deviations <2 ppm ensuring purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations to assess cytotoxicity .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in:

  • Cell Line Sensitivity : Use isogenic cell lines to isolate genetic factors (e.g., p53 status).
  • Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit growth; use vehicle controls.
  • Batch Purity : Quantify impurities (e.g., via HPLC with UV/ELSD detection) and correlate with bioactivity .

Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield (55→75%) by enhancing kinetic control .
  • Directed C-H Activation : Pd-catalyzed coupling at the C2 or C7 positions using directing groups (e.g., pyridinyl) enables selective derivatization .
  • Protecting Groups : Temporary protection of the ester moiety (e.g., tert-butyl) prevents unwanted side reactions during halogenation .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like PI3Kα (e.g., HS-173 analogue studies). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the pyridine ring .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups for kinase inhibition .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis at pH >10 .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hr) and quantify parent compound loss using UPLC-PDA. Half-life <30 min indicates need for prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.